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molecular formula C12H8Cl2F3N3O B8577859 1H-Pyrazole-4-carboxamide, 1-(2,4-dichlorophenyl)-N-methyl-5-(trifluoromethyl)- CAS No. 98534-22-6

1H-Pyrazole-4-carboxamide, 1-(2,4-dichlorophenyl)-N-methyl-5-(trifluoromethyl)-

Cat. No. B8577859
M. Wt: 338.11 g/mol
InChI Key: QWRMKSFQRPGVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04620865

Procedure details

5-(Trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid (1.50 grams, 0.0046 mole) and carbonyldiimidazole (0.94 gram, 0.0058 mole) were dissolved in DMF. The reaction mixture was stirred for 10 minutes, then 7 ml. of 40% aqueous methylamine were added. The reaction mixture was stirred for three hours at room temperature, then poured into 150 ml. of water and filtered. The precipitate was dried to 1.51 grams, then recrystallized from 10:1 cyclohexane/toluene, yielding 1.23 grams of 5-(trifluoromethyl)-1-(2,4-dichlorophenyl)-N-methyl-1H-pyrazole-4-carboxamide, mp=143°-144° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=2[Cl:15])[N:6]=[CH:5][C:4]=1[C:16](O)=[O:17].[C:21](N1C=CN=C1)([N:23]1C=CN=C1)=O.CN>CN(C=O)C>[F:1][C:2]([F:20])([F:19])[C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=2[Cl:15])[N:6]=[CH:5][C:4]=1[C:16]([NH:23][CH3:21])=[O:17]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(C1=C(C=NN1C1=C(C=C(C=C1)Cl)Cl)C(=O)O)(F)F
Name
Quantity
0.94 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for three hours at room temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
poured into 150 ml
FILTRATION
Type
FILTRATION
Details
of water and filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was dried to 1.51 grams
CUSTOM
Type
CUSTOM
Details
recrystallized from 10:1 cyclohexane/toluene

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C1=C(C=NN1C1=C(C=C(C=C1)Cl)Cl)C(=O)NC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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